molecular formula C22H27ClN4O3 B1665846 Avizafone CAS No. 65617-86-9

Avizafone

Cat. No. B1665846
CAS RN: 65617-86-9
M. Wt: 430.9 g/mol
InChI Key: LTKOVYBBGBGKTA-SFHVURJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Avizafone, also known as Pro-Diazepam, is a water-soluble prodrug of the benzodiazepine derivative diazepam . It can be administered intramuscularly . Avizafone is metabolized by enzymes in the blood to form the active drug diazepam . It is used mainly as an antidote to poisoning with organophosphate nerve agents .


Synthesis Analysis

Avizafone is delivered with Aspergillus oryzae (A.O.) protease, an enzyme identified from a pool of hydrolytic enzymes . This enzyme converts avizafone to diazepam at supersaturated concentrations . In vitro permeability studies were performed at various prodrug/enzyme ratios .


Chemical Reactions Analysis

Avizafone, a peptide prodrug of diazepam, is delivered with Aspergillus oryzae (A.O.) protease . This enzyme converts avizafone to diazepam at supersaturated concentrations .


Physical And Chemical Properties Analysis

Avizafone has a molecular formula of C22H27ClN4O3 . Its molecular weight is 430.9 g/mol . The IUPAC name for Avizafone is (2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide .

Future Directions

Intranasal delivery of Avizafone offers numerous advantages such as large absorptive surface area, bypassing the first-pass metabolism, and good patient acceptance as it is needle-free and painless . Recent clinical studies have demonstrated that diazepam nasal spray showed less pharmacokinetic variability and reliable bioavailability compared with the diazepam rectal gel . Diazepam nasal spray could be considered as a suitable alternative for treating seizure emergencies outside the hospital .

properties

IUPAC Name

(2S)-2,6-diamino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)-2-oxoethyl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN4O3/c1-27(20(28)14-26-22(30)18(25)9-5-6-12-24)19-11-10-16(23)13-17(19)21(29)15-7-3-2-4-8-15/h2-4,7-8,10-11,13,18H,5-6,9,12,14,24-25H2,1H3,(H,26,30)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTKOVYBBGBGKTA-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)C(=O)CNC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90215868
Record name Avizafone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90215868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Avizafone

CAS RN

65617-86-9
Record name Avizafone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65617-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Avizafone [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065617869
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Avizafone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90215868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AVIZAFONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/65NK71K78P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Avizafone
Reactant of Route 2
Avizafone
Reactant of Route 3
Avizafone
Reactant of Route 4
Avizafone
Reactant of Route 5
Avizafone
Reactant of Route 6
Reactant of Route 6
Avizafone

Citations

For This Compound
331
Citations
JG Clement, B Broxup - Neurotoxicology, 1993 - europepmc.org
The purpose of this investigation was to compare the efficacy of diazepam and a water soluble pro-diazepam drug, avizafone (lysyl, peptido-aminobenzophenone diazepam pro-drug) …
Number of citations: 70 europepmc.org
D Breton, D Buret, AC Mendes-Oustric… - … of pharmaceutical and …, 2006 - Elsevier
It has been known for many years that benzodiazepine compounds effectively antagonize seizures induced by organophosphorous nerve agents. In the event of poisoning, a …
Number of citations: 11 www.sciencedirect.com
G Lallement, F Renault, D Baubichon, M Peoc'h… - Archives of …, 2000 - Springer
We performed an experiment to characterize the toxicity of soman in cynomolgus monkeys in which organophosphorus intoxication was followed by treatment with either the current …
Number of citations: 38 link.springer.com
C Abbara, JM Rousseau, B Lelièvre… - British journal of …, 2010 - Wiley Online Library
BACKGROUND AND PURPOSE Treatment of organophosphate poisoning with pralidoxime needs to be improved. Here we have studied the pharmacokinetics of pralidoxime after its …
Number of citations: 23 bpspubs.onlinelibrary.wiley.com
L Taysse, JH Calvet, J Buee, D Christin, S Delamanche… - Toxicology, 2003 - Elsevier
This investigation compared the efficacy of diazepam and the water-soluble prodiazepam—avizafone—in sarin poisoning therapy. Guinea pigs, pretreated with pyridostigmine 0.1 mg/kg…
Number of citations: 27 www.sciencedirect.com
L Taysse, S Daulon, S Delamanche, B Bellier, P Breton - Toxicology, 2006 - Elsevier
The purpose of this study was to compare the efficacy of diazepam and the pro-diazepam avizafone in preventing the severity of soman-induced pathology in guinea pig. Survival, …
Number of citations: 27 www.sciencedirect.com
C Abbara, JM Rousseau, A Turcant… - British journal of …, 2009 - Wiley Online Library
Background and purpose: The aim of this study was to assess the relative bioavailability of diazepam after administration of diazepam itself or as a water‐soluble prodrug, avizafone, in …
Number of citations: 22 bpspubs.onlinelibrary.wiley.com
D Buret, D Breton, P Clair, M Lafosse - International Journal of Mass …, 2006 - Elsevier
… using avizafone, a molecule less well known than other drug substances; a study of increased breakdown applying ICH recommended conditions [5], [6] was performed on avizafone …
Number of citations: 3 www.sciencedirect.com
M Kapoor, T Winter, L Lis, GI Georg, RA Siegel - The AAPS journal, 2014 - Springer
… Avizafone, a peptide prodrug of diazepam, was delivered … This enzyme converted avizafone to diazepam at … Enzyme kinetics with avizafone-protease mixtures revealed K M = 1,501 ± …
Number of citations: 20 link.springer.com
C Abbara, I Bardot, A Cailleux, G Lallement… - … of Chromatography B, 2008 - Elsevier
… for the simultaneous determination of diazepam from avizafone, atropine and pralidoxime in human … injection of an avizafone–atropine–pralidoxime combination, in healthy subjects. …
Number of citations: 59 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.